
Benzenepropanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is a chemical compound with the molecular formula C18H22N2O3. It is known for its unique structure, which includes a benzene ring and a propanamide group connected by a 2-hydroxy-1,3-propanediyl bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- typically involves the reaction of benzenepropanamide with a 2-hydroxy-1,3-propanediyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
Benzenepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzenepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzenepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- include:
- Benzenepropanamide, 4-hydroxy-N-(2-phenylethyl)-
- N,N’-(2-Hydroxy-1,3-propanediyl)dioctanamide .
Uniqueness
What sets Benzenepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- apart from similar compounds is its unique structure, which includes a 2-hydroxy-1,3-propanediyl bridge. This structural feature may confer specific chemical and biological properties that make it particularly useful in certain applications .
Propriétés
Numéro CAS |
138404-87-2 |
|---|---|
Formule moléculaire |
C21H26N2O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-[2-hydroxy-3-(3-phenylpropanoylamino)propyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H26N2O3/c24-19(15-22-20(25)13-11-17-7-3-1-4-8-17)16-23-21(26)14-12-18-9-5-2-6-10-18/h1-10,19,24H,11-16H2,(H,22,25)(H,23,26) |
Clé InChI |
SDZYPJCYCAREFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NCC(CNC(=O)CCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


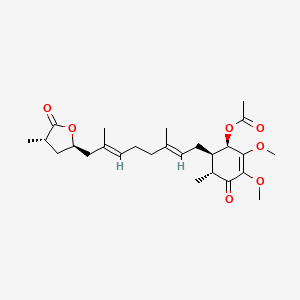

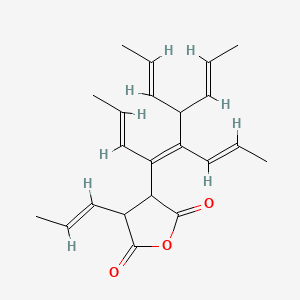

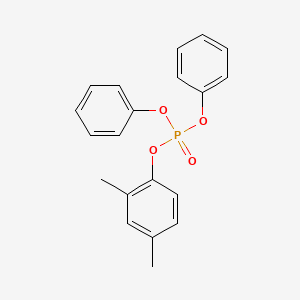
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)
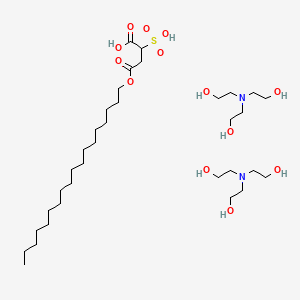
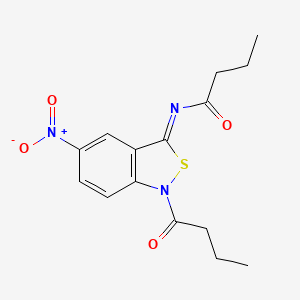

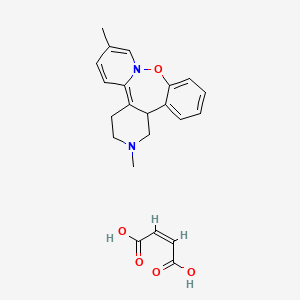
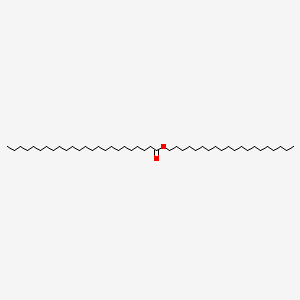
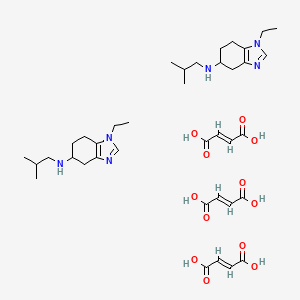
![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)

